molecular formula C15H20N4O2S B4595064 N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4595064
M. Wt: 320.4 g/mol
InChI Key: KGNDDRAVHALCGS-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a furan ring, and a triazole ring

Scientific Research Applications

N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the cyclopropyl and furan groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity. Additionally, the furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.

Properties

IUPAC Name

N-cyclopropyl-2-[[5-(2-methylfuran-3-yl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-3-7-19-14(12-6-8-21-10(12)2)17-18-15(19)22-9-13(20)16-11-4-5-11/h6,8,11H,3-5,7,9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNDDRAVHALCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2CC2)C3=C(OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-CYCLOPROPYL-2-{[5-(2-METHYL-3-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

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